

UAMC-1110: A Comparative Analysis of Cross-Reactivity with Related Proteases

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Compound of Interest

Compound Name: UAMC-1110

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UAMC-1110 is recognized as a highly potent and selective inhibitor of Fibroblast Activation Protein (FAP), a serine protease implicated in a variety of pathological processes, including tumor growth and tissue remodeling.^{[1][2][3]} Its efficacy and potential therapeutic applications are intrinsically linked to its selectivity. This guide provides an objective comparison of **UAMC-1110**'s binding affinity for FAP against other related proteases, supported by experimental data and detailed methodologies.

Quantitative Cross-Reactivity Data

The inhibitory activity of **UAMC-1110** and its derivatives has been quantified against a panel of related serine proteases, primarily from the S9 family. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values, providing a clear comparison of its selectivity. A lower IC₅₀ value indicates higher potency.

Enzyme	UAMC-1110 IC50	Notes
Fibroblast Activation Protein (FAP)	0.43 nM - 3.2 nM	The primary target of UAMC-1110, demonstrating high potency.[1][4] The variation in reported IC50 is attributed to different measurement methods and concentrations of recombinant human FAP used in the assays.[4]
Prolyl Oligopeptidase (PREP)	1.8 µM	A key off-target enzyme, though UAMC-1110 shows significantly lower potency compared to FAP, indicating good selectivity.[1]
Dipeptidyl Peptidase 4 (DPP4)	>12 µM / Low µM range	Generally shows low inhibitory activity.[4][5]
Dipeptidyl Peptidase 8 (DPP8)	Low µM range	Some cross-reactivity is observed, though significantly less potent than for FAP.[4]
Dipeptidyl Peptidase 9 (DPP9)	4.7 µM - >12 µM	IC50 values vary, with some studies showing micromolar inhibition.[4][5] Differences in reported values can be due to the use of different recombinant DPP9 sources (human vs. bovine).[5]

Note: The selectivity of **UAMC-1110** is a crucial attribute for its potential in vivo applications, as related proteases like DPPs are ubiquitously expressed.[5] High selectivity helps to minimize off-target effects and potential toxicity.[6]

Experimental Protocols

The determination of IC₅₀ values for **UAMC-1110** and its derivatives against various proteases typically involves fluorometric or chromogenic assays. The following is a generalized protocol synthesized from methodologies described in the cited literature.

In Vitro Protease Inhibition Assay

Objective: To determine the concentration of **UAMC-1110** required to inhibit 50% of the activity of a target protease.

Materials:

- Recombinant human FAP, PREP, DPP4, DPP8, and DPP9.
- **UAMC-1110** stock solution (typically in DMSO).
- Specific fluorogenic or chromogenic substrates for each enzyme (e.g., Z-Gly-Pro-7-amino-4-methylcoumarine for FAP).[7]
- Assay buffers specific to each enzyme. For example:
 - FAP Assay Buffer: 50 mM Tris-HCl pH 8.0, 140 mM NaCl.[4][7]
 - DPP Assay Buffer: 0.1 M Tris-HCl buffer with 0.1 M NaCl pH 7.6.[4]
 - PREP Assay Buffer: 0.1 M K-phosphate, 1 mM EDTA, 1 mM DTT pH 7.4.[4]
- 96-well microplates (black plates for fluorescent assays).
- Microplate reader capable of measuring fluorescence or absorbance.

Procedure:

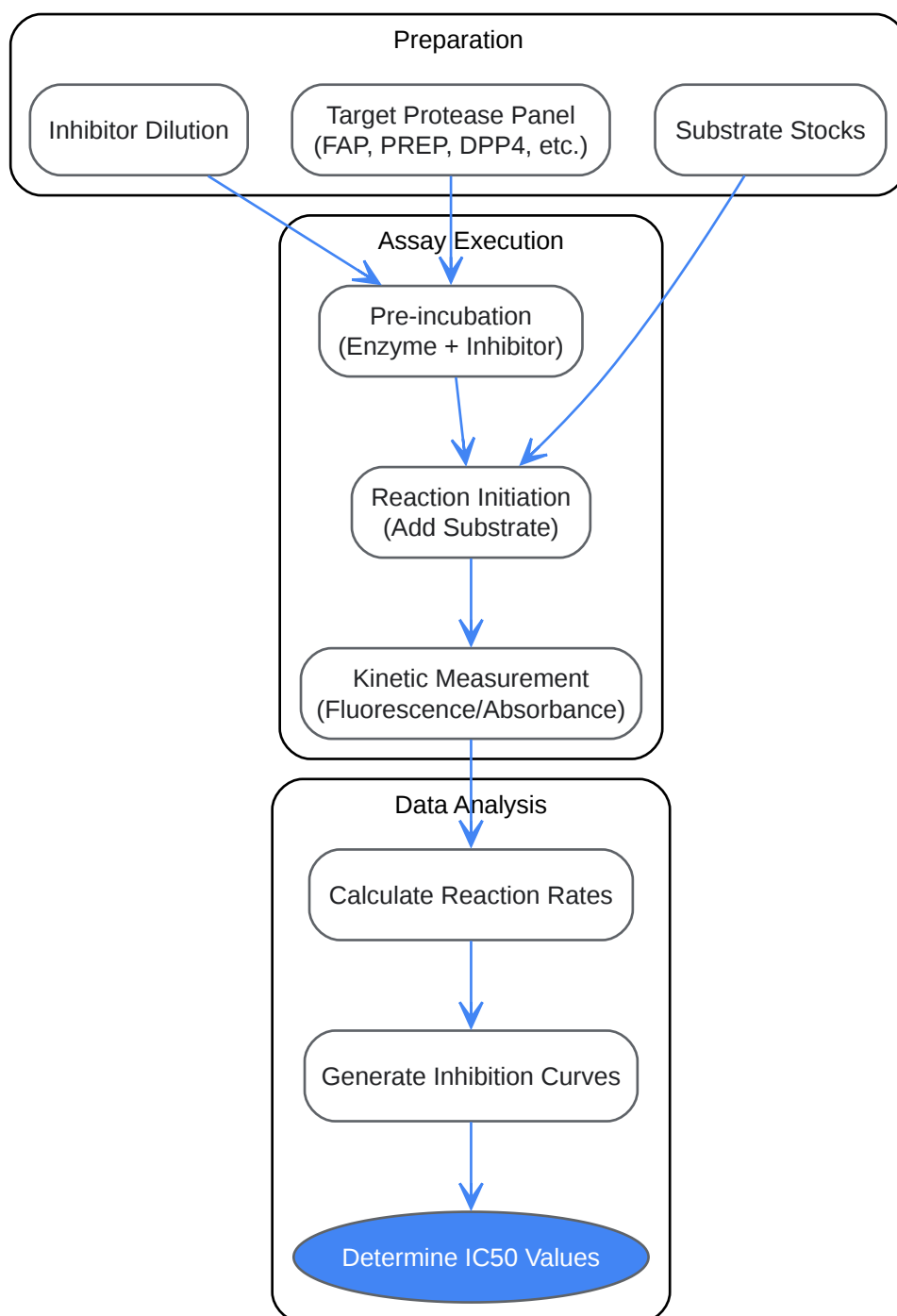
- Enzyme Preparation: Prepare working solutions of each recombinant enzyme in its respective assay buffer.
- Inhibitor Dilution: Create a serial dilution of **UAMC-1110** in the assay buffer to cover a range of concentrations.

- **Pre-incubation:** Add the enzyme solution to the wells of the 96-well plate. Then, add the different concentrations of the **UAMC-1110** dilutions to the wells. An enzyme activity control (with buffer instead of inhibitor) and a substrate control (with buffer instead of enzyme) should be included.^[8] Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.^[4]
- **Reaction Initiation:** Add the specific substrate to each well to start the enzymatic reaction.
- **Measurement:** Immediately place the plate in a microplate reader and monitor the change in fluorescence or absorbance over time.
- **Data Analysis:** Determine the initial reaction rates from the linear portion of the progress curves. Calculate the percentage of inhibition for each **UAMC-1110** concentration relative to the uninhibited control. The IC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizations

Experimental Workflow for Cross-Reactivity Screening

The following diagram illustrates a typical workflow for assessing the cross-reactivity of an inhibitor like **UAMC-1110** against a panel of proteases.

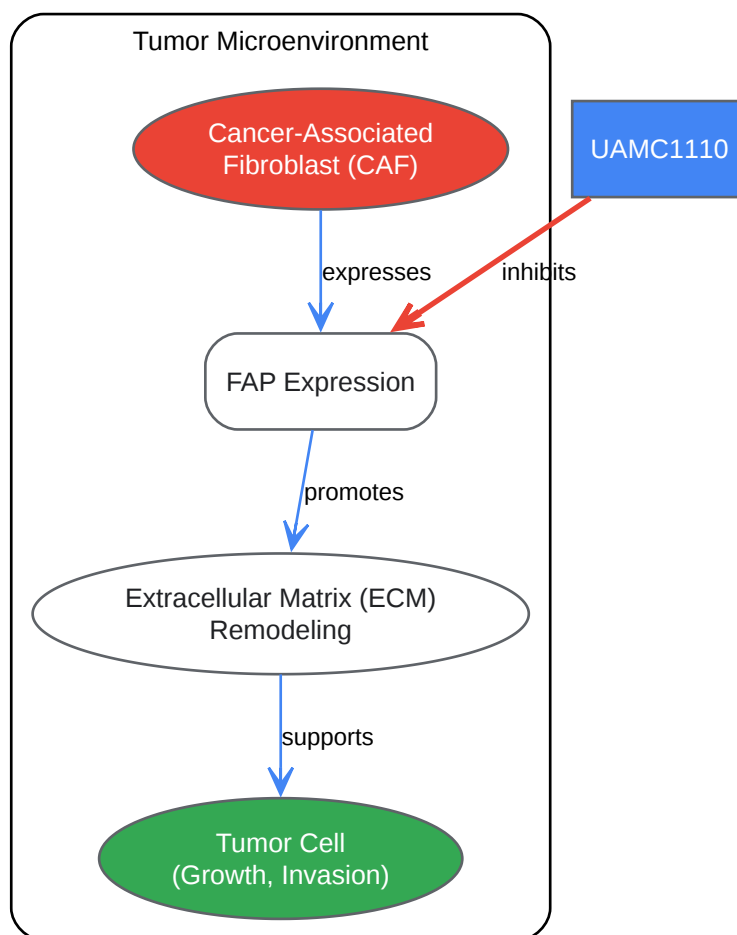


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Caption: Workflow for determining protease inhibitor cross-reactivity.

Simplified Signaling Context of FAP in the Tumor Microenvironment

This diagram provides a simplified overview of the role of FAP in the tumor microenvironment, the context in which FAP inhibitors like **UAMC-1110** are being investigated.



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Caption: Role of FAP in the tumor microenvironment and inhibition by **UAMC-1110**.

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